Liothyronine-13C6-1

LC-MS/MS Internal Standard Chromatography

Accurate endogenous T3 quantification is often compromised by matrix effects and inconsistent recovery. Liothyronine-13C6-1 provides a definitive solution. This stable 13C-labeled internal standard co-elutes identically with the analyte, eliminating the retention time shifts and hydrogen-deuterium exchange seen with deuterated analogs. - Enables validated LC-MS/MS methods for serum, plasma, and tissue homogenates. - Molecular weight shift of +6 Da ensures distinct MS resolution from unlabeled T3. - Supports regulatory-compliant bioanalysis for pharmacokinetic and epidemiological studies.

Molecular Formula C15H12I3NO4
Molecular Weight 656.93 g/mol
Cat. No. B11938976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiothyronine-13C6-1
Molecular FormulaC15H12I3NO4
Molecular Weight656.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
InChIInChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1
InChIKeyAUYYCJSJGJYCDS-HRUXDFQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liothyronine-13C6-1 Internal Standard


Liothyronine-13C6-1 (also known as Triiodothyronine-13C6, T3-13C6-1, CAS 1213431-76-5) is a 13C-labeled analog of the endogenous thyroid hormone triiodothyronine (T3) . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed to enable accurate and precise quantification of endogenous T3 in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound exhibits a molecular weight shift of +6 Da relative to unlabeled T3 (MW 650.0 vs. 656.9 for the 13C6-labeled form), a critical feature for its use in isotope dilution mass spectrometry workflows .

13C6 ISTD
Purpose LC-MS/MS quantification of endogenous T3
Key feature 13C6 label, co-elution with analyte
Matrix Serum, plasma, tissue, fingernail, cell media

Why Liothyronine-13C6-1 Cannot Be Substituted


In LC-MS/MS quantification of endogenous T3, the choice of internal standard is paramount. Substituting Liothyronine-13C6-1 with unlabeled T3 fails to correct for analyte loss during sample preparation or matrix-induced ion suppression [1]. Deuterated T3 internal standards (e.g., T3-d3 or T3-d5) are subject to hydrogen-deuterium exchange and chromatographic retention time shifts, which can introduce significant quantitative bias . In contrast, the 13C6 label in Liothyronine-13C6-1 is chemically stable and co-elutes identically with the analyte, ensuring accurate compensation for matrix effects . This specificity is the basis for its adoption in validated bioanalytical methods and its superior performance in cross-study comparisons.

Unlabeled T3
May not correct for analyte loss or matrix-induced ion suppression, limiting quantitative accuracy.
Deuterated T3 (d3/d5)
Hydrogen-deuterium exchange and retention time shifts may introduce bias; chromatographic behavior can differ.
Other isotope labels
13C6 label provides stable co-elution not guaranteed by alternative isotope patterns; method transfer may require re-validation.

Liothyronine-13C6-1 Evidence Guide


13C6 Label Ensures Co-Elution with T3

In LC-MS/MS analysis, 13C-labeled internal standards like Liothyronine-13C6-1 co-elute identically with the target analyte, whereas deuterium-labeled standards can exhibit a retention time shift due to differences in hydrogen bonding . This shift, observed even with as few as three deuterium atoms, can lead to differential matrix effects and inaccurate quantification . The 13C6 label provides a +6 Da mass difference without altering chromatographic behavior, a critical advantage for robust method validation .

13C6 co-elution vs. deuterated
Data to verify
13C6-T3: co-elutes with endogenous T3 Deuterated T3: ~0.01–0.1 min retention shift
Supports matrix effect correction review
Co-elution context requires source-specific verification
LC-MS/MS Internal Standard Chromatography

Superior Accuracy in Rat Serum vs. Surrogate Analyte

In a head-to-head validation study, a surrogate matrix method using 3,3',5-triiodo-L-thyronine-13C6 (cT3) as internal standard was found to be more accurate than the surrogate analyte method for quantifying T3 in rat serum [1]. The surrogate matrix method using cT3 was fully validated for selectivity, matrix effect, carryover, lower limit of quantification, linearity, accuracy, precision, recovery, stability, and parallelism [1]. The surrogate analyte method using 13C6-T2 as IS could not adequately evaluate parallelism at low concentrations [1].

Surrogate matrix vs. surrogate analyte method
Head-to-head
13C6-T3 IS (surrogate matrix): parallelism met, fully validated 13C6-T2 IS (surrogate analyte): parallelism not evaluable at low conc.
Supports method validation documentation context
Rat serum, LC-MS/MS; method consistency review
Method Validation Surrogate Matrix Bioanalysis

Precision and Accuracy in Fingernail Analysis

In a validated LC/ESI-MS/MS method for quantifying T3 and T4 in human fingernail clippings, 13C6-T4 was used as internal standard for both analytes [1]. The method achieved intra-assay precision (RSD) ≤ 4.5% and analytical recovery rates of 98.3–103.3% [1]. The lower limit of quantification (LLOQ) was 0.20 ng/g for both T3 and T4, demonstrating the sensitivity enabled by the 13C6-labeled IS [1].

Precision & accuracy in fingernail
Reported
RSD ≤ 4.5%; Recovery 98.3–103.3%; LLOQ 0.20 ng/g
Supports non-invasive sampling analysis
Human fingernail research matrix; LC/ESI-MS/MS
Method Validation Fingernail Analysis Precision

Tissue T3 Quantification Sensitivity

A novel HPLC-MS/MS method using 13C6-T3 as internal standard enabled quantification of T3 and T4 in rat and human myocardium [1]. The method required only 100–150 mg of tissue and achieved a calibration range of 1–50 ng/mL for T3 [1]. In control rat myocardium, T3 was measured at 1.59 ± 0.11 pmol/g [1]. This demonstrates the compound's utility in tissue-level studies where alternative methods lack sensitivity or specificity.

Tissue T3 sensitivity
Reported
LLOQ ~1 ng/mL; myocardial T3 1.59 pmol/g
Supports tissue-level T3 research
Rat and human heart tissue; requires 100–150 mg
Tissue Analysis Myocardium Sensitivity

Linear Quantification in Cell Culture Media

In a validated LC-MS/MS method for profiling thyroid hormone metabolites in cell culture media, 13C6-T3 was used as one of five isotope-labeled internal standards [1]. Calibration curves for all 9 thyroid hormones and 6 thyronamines were linear and reproducible in the range of 0.12–120 nM (R² = 0.991–0.999) [1]. The lower limit of quantification was 0.078–0.234 nM, and the method demonstrated robust intra- and inter-assay stability [1].

Cell culture linearity
Reported
Linear range 0.12–120 nM, R² 0.991–0.999, LLOQ 0.078–0.234 nM
Supports multi-analyte metabolite profiling
DMEM/F12 cell culture media; 10-min LC run
Cell Culture Metabolomics Linearity

Liothyronine-13C6-1 Application Scenarios


Endogenous T3 Regulated Bioanalysis

The validated surrogate matrix method using 13C6-T3 as internal standard [1] is ideal for quantifying endogenous T3 in serum/plasma for drug development studies requiring regulatory compliance (e.g., OECD Guideline 2018). The method's demonstrated accuracy and parallelism assessment ensure reliable data for pharmacokinetic/pharmacodynamic modeling and safety pharmacology.

Non-Invasive Fingernail Thyroid Monitoring

The method developed for fingernail clippings [1] using 13C6-IS enables retrospective assessment of medium-to-long-term thyroid hormone status. This is particularly valuable for epidemiological studies, occupational health monitoring, or clinical research where serial blood sampling is impractical.

Tissue-Specific T3 Quantification

The HPLC-MS/MS method with 13C6-T3 IS [1] allows precise measurement of T3 concentrations in myocardium and other tissues. This is critical for studies investigating local thyroid hormone action, tissue-specific deiodinase activity, and the cardiac effects of thyroid hormone therapy or dysfunction.

Cell Culture Metabolite Profiling

The validated LC-MS/MS method using 13C6-T3 as one of five IS [1] enables simultaneous quantification of 9 thyroid hormones and 6 thyronamines from a single cell culture sample. This is essential for mechanistic studies of thyroid hormone metabolism, deiodinase activity, and the effects of genetic or pharmacological perturbations on the thyroid hormone axis.

Application
Selection Property
Validation Focus
Endogenous T3 bioanalysis
Surrogate matrix method with 13C6-T3 IS
Accuracy and parallelism assessment
Non-invasive fingernail monitoring
Fingernail sample compatibility
Method precision and recovery
Tissue T3 quantification
Low tissue mass requirement
Sensitivity and calibration range
Cell culture metabolite profiling
Multi-analyte IS panel
Linearity and dynamic range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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